Etazolate (SQ20009) is a pyrazolopyridine compound initially investigated for its anxiolytic properties. [] It is classified as a selective inhibitor of type 4 phosphodiesterase (PDE4), a class of enzymes responsible for the degradation of cyclic adenosine 3',5'-monophosphate (cAMP). [, ] Etazolate's ability to modulate the γ-aminobutyric acid (GABA) signaling pathway, specifically its interactions with the GABAA receptor complex, has garnered significant interest in various scientific research areas. [, ]
Etazolate is synthesized from pyrazolopyridine derivatives, which are known for their diverse biological activities. The compound is primarily classified under central nervous system agents due to its interaction with GABA-A receptors and its role in modulating inflammatory processes via phosphodiesterase-4 inhibition. This dual mechanism positions etazolate as a promising candidate for treating conditions like Alzheimer's disease and other cognitive impairments associated with neuroinflammation .
The synthesis of etazolate involves several steps that typically utilize pyrazole derivatives as starting materials. A common synthetic route includes:
The typical parameters for synthesis include reaction temperatures ranging from room temperature to 80°C, depending on the specific reaction conditions employed .
Etazolate has a molecular formula of and a molecular weight of approximately 275.34 g/mol . The structural analysis reveals:
Etazolate participates in several key chemical reactions:
Etazolate's mechanism of action is multifaceted:
Etazolate exhibits several notable physical and chemical properties:
Etazolate has several significant applications in scientific research and clinical settings:
Etazolate (ethyl 1-ethyl-4-[2-(propan-2-ylidene)hydrazinyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) is a pyrazolopyridine derivative with the molecular formula C₁₄H₁₉N₅O₂ and a molecular weight of 289.34 g·mol⁻¹. Its structure features a fused bicyclic core consisting of pyrazole and pyridine rings, substituted at the N1 position with an ethyl group, at C4 with an isopropylidene hydrazine moiety, and at C5 with an ethoxycarbonyl group. The planar heteroaromatic system enables interactions with biological targets through π-stacking and hydrogen bonding [1] [7].
Table 1: Molecular Properties of Etazolate
Property | Value/Description |
---|---|
IUPAC Name | Ethyl 1-ethyl-4-(2-isopropylidenehydrazino)pyrazolo[3,4-b]pyridine-5-carboxylate |
Molecular Formula | C₁₄H₁₉N₅O₂ |
Molecular Weight | 289.34 g·mol⁻¹ |
XLogP | 3.43 |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Topological Polar Surface Area | 81.4 Ų |
Rotatable Bonds | 6 |
Etazolate exhibits moderate lipophilicity (XLogP 3.43) and follows Lipinski's rule of five (0 violations), suggesting favorable drug-likeness. Its polar surface area (81.4 Ų) supports potential blood-brain barrier permeability, critical for central nervous system targets [6] [9]. The compound acts as a multi-target modulator:
The synthesis of pyrazolo[3,4-b]pyridines typically employs cyclization strategies between aminopyrazoles and unsaturated carbonyl compounds. For etazolate analogs, a two-step approach is documented:
Table 2: Key Structural Modifications and Biological Implications in Pyrazolopyridines
Position | Modification | Biological Consequence |
---|---|---|
N1 | Ethyl substitution | Essential for GABAₐ receptor affinity; larger alkyl groups reduce potency [10]. |
C3 | Methyl vs. phenyl | Methyl optimizes PDE4 inhibition; phenyl enhances kinase inhibition (e.g., CDK1/2) [5] [10]. |
C4 | Hydrazone moiety | Critical for GABAergic activity; replacement abolishes anxiolytic effects [1] [6]. |
C5 | Ethoxycarbonyl | Necessary for α-secretase activation; hydrolysis diminishes neuroprotection [9]. |
C6 | Aromatic substitutions | Pyrene or dimethylaminophenyl groups enable amyloid-β plaque binding [3]. |
Structure-activity relationship (SAR) studies highlight that minor alterations profoundly impact target selectivity:
Etazolate hydrochloride (water solubility: 9.94 mg/mL in ethanol; insoluble in water) demonstrates favorable pharmacokinetic properties for central nervous system penetration. In vitro studies using neuronal cortical cells show dose-dependent activity at sub-micromolar concentrations (effective concentration 50 = 0.2 μM for soluble amyloid precursor protein alpha induction) [9].
Table 3: Key Pharmacokinetic and Physicochemical Parameters
Parameter | Property |
---|---|
Solubility | ≥7.75 mg/mL in dimethyl sulfoxide; ≥9.94 mg/mL in ethanol; insoluble in water [9] |
Absorption | Rapid oral absorption; brain permeability facilitated by moderate lipophilicity (LogP 3.43) [5] [9] |
Metabolism | Hepatic esterase-mediated hydrolysis of C5 ethoxycarbonyl group; cytochrome P450 involvement not fully characterized [6] |
Plasma Protein Binding | >90% (estimated from structural analogs) [5] |
In humans, etazolate exhibits linear pharmacokinetics across 40–80 mg twice-daily doses. Peak plasma concentrations occur within 2–3 hours post-administration, with negligible accumulation after 3-month use. Its half-life is approximately 4–6 hours, necessitating twice-daily dosing. Co-administration with acetylcholinesterase inhibitors (e.g., donepezil) does not alter pharmacokinetics, indicating minimal drug-drug interactions [9]. The compound’s hydrochloride salt form enhances stability and oral bioavailability, though exact values remain undisclosed in public literature. Molecular properties align with central nervous system penetration: molecular weight < 400 Da, hydrogen bond donors < 2, and polar surface area < 90 Ų [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7